molecular formula C15H21N3O5 B5434149 ethyl 4-(N-2-furoylalanyl)-1-piperazinecarboxylate

ethyl 4-(N-2-furoylalanyl)-1-piperazinecarboxylate

Cat. No. B5434149
M. Wt: 323.34 g/mol
InChI Key: RASGOKZZIQLSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(N-2-furoylalanyl)-1-piperazinecarboxylate, also known as EFPC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a piperazine derivative that has been synthesized using a specific method, and it has been shown to have a mechanism of action that makes it useful in various biochemical and physiological experiments. In

Mechanism of Action

Ethyl 4-(N-2-furoylalanyl)-1-piperazinecarboxylate has been shown to act as a positive allosteric modulator of the GABA-A receptor, which is a receptor that is involved in the regulation of neurotransmission in the brain. This means that this compound enhances the activity of this receptor, leading to an increase in the inhibitory effects of GABA. This mechanism of action is responsible for the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in GABAergic neurotransmission, anxiolytic and antidepressant effects, and activity against certain diseases such as cancer and Alzheimer's. This compound has also been shown to have a low toxicity profile, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-(N-2-furoylalanyl)-1-piperazinecarboxylate for lab experiments is its specificity for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. This compound also has a low toxicity profile, which makes it safe for use in animal models. However, this compound has some limitations, including its complex synthesis method, which can make it difficult to obtain in large quantities, and its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on ethyl 4-(N-2-furoylalanyl)-1-piperazinecarboxylate, including the development of new drugs based on its structure, the study of its effects on other receptors in the brain, and the exploration of its potential applications in other scientific research fields. This compound has also been shown to have activity against certain diseases such as cancer and Alzheimer's, making it a promising compound for further research in these areas. Overall, this compound is a compound that has significant potential for scientific research, and further studies are needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

Ethyl 4-(N-2-furoylalanyl)-1-piperazinecarboxylate is synthesized using a specific method that involves the reaction of ethyl piperazine-1-carboxylate with 2-furoyl chloride in the presence of a base. This reaction results in the formation of this compound, which is then purified using various techniques such as recrystallization and chromatography. The synthesis of this compound is a complex process that requires careful attention to detail and proper handling of chemicals.

Scientific Research Applications

Ethyl 4-(N-2-furoylalanyl)-1-piperazinecarboxylate has been shown to have potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been used in the development of new drugs, as it has been shown to have activity against certain diseases such as cancer and Alzheimer's. This compound has also been used to study the role of certain receptors in the brain, and it has been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

ethyl 4-[2-(furan-2-carbonylamino)propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-3-22-15(21)18-8-6-17(7-9-18)14(20)11(2)16-13(19)12-5-4-10-23-12/h4-5,10-11H,3,6-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASGOKZZIQLSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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